molecular formula C12H22N2O5S B1146352 tert-Butyl N-acetyl-S-(3-amino-2-hydroxy-3-oxopropyl)-D-cysteinate CAS No. 1079950-08-5

tert-Butyl N-acetyl-S-(3-amino-2-hydroxy-3-oxopropyl)-D-cysteinate

Cat. No.: B1146352
CAS No.: 1079950-08-5
M. Wt: 306.38 g/mol
InChI Key: WAGGQWFETBDNLY-IENPIDJESA-N
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Description

The compound “tert-Butyl N-acetyl-S-(3-amino-2-hydroxy-3-oxopropyl)-D-cysteinate” is a type of mercapturic acid (MA). MAs are often used as biomarkers for monitoring human exposures to occupational and environmental xenobiotics .

Scientific Research Applications

Metabolism Studies

Research has explored the metabolism of similar compounds in both rats and humans. For instance, tert-butyl compounds like 3,5-di-tert.-butyl-4-hydroxytoluene (BHT) have been studied for their metabolic pathways in these organisms, showing significant differences in how they're metabolized between species (Daniel, Gage, & Jones, 1968).

Synthesis and Chemical Analysis

Studies have been conducted on the synthesis of related compounds. For example, the synthesis of labelled oxidative metabolites of acrylamide and acrylonitrile was reported, where tert-butyl esters played a critical role in the process (Belov, Korneev, Angerer, & Meijere, 2008). Similarly, the use of tert-butyl acetothioacetate in synthesis has been detailed, illustrating its utility in creating complex chemical structures (Fox & Ley, 2003).

Application in Peptide Synthesis

Research has also explored the use of tert-butyl protected amino acids in peptide synthesis. For instance, a study on the synthesis of insulin analogs utilizing tert-butylthiol as a protection group illustrates the compound's importance in the synthesis of complex biological molecules (Wu, Mayer, Gelfanov, Liu, & DiMarchi, 2017).

Protection and Deprotection in Chemical Synthesis

The role of tert-butyl groups in the protection and deprotection of amino acids during chemical synthesis has been a significant area of study. For example, the synthesis and application of Fmoc-Cys(Mmt)-OH in solid-phase peptide synthesis demonstrated the acid lability of tert-butyl type groups (Barlos, Gatos, Hatzi, Koch, & Koutsogianni, 2009).

Oxidative Stress and Cellular Protection Studies

Studies have investigated compounds like tert-butyl hydroperoxide and their interaction with natural sulfur compounds, exploring their effects on cellular oxidative stress (Macone, Matarese, Gentili, Antonucci, Dupré, & Nardini, 2004).

Properties

{ "Design of Synthesis Pathway": "The synthesis pathway for tert-Butyl N-acetyl-S-(3-amino-2-hydroxy-3-oxopropyl)-D-cysteinate involves the protection of the amino and carboxylic acid groups, followed by coupling with tert-butyl acrylate and acetylation of the amine group. The tert-butyl group is then removed and the thiol group is protected with a benzyl group. The final step involves the coupling of the protected thiol group with N-acetyl-S-(3-bromo-2-hydroxy-3-oxopropyl)-D-cysteinate and deprotection of the benzyl group.", "Starting Materials": [ "L-cysteine", "tert-butyl acrylate", "acetic anhydride", "triethylamine", "benzyl bromide", "N-acetyl-S-(3-bromo-2-hydroxy-3-oxopropyl)-D-cysteinate" ], "Reaction": [ "Protection of amino group with tert-butyloxycarbonyl (BOC) group using BOC-anhydride and triethylamine", "Protection of carboxylic acid group with methyl ester using methanol and hydrochloric acid", "Coupling of BOC-cysteine methyl ester with tert-butyl acrylate using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP)", "Acetylation of amino group with acetic anhydride and triethylamine", "Removal of tert-butyl group with trifluoroacetic acid (TFA)", "Protection of thiol group with benzyl bromide and potassium carbonate", "Coupling of protected thiol group with N-acetyl-S-(3-bromo-2-hydroxy-3-oxopropyl)-D-cysteinate using DCC and DMAP", "Deprotection of benzyl group with palladium on carbon and hydrogen gas" ] }

CAS No.

1079950-08-5

Molecular Formula

C12H22N2O5S

Molecular Weight

306.38 g/mol

IUPAC Name

tert-butyl (2R)-2-acetamido-3-(3-amino-2-hydroxy-3-oxopropyl)sulfanylpropanoate

InChI

InChI=1S/C12H22N2O5S/c1-7(15)14-8(11(18)19-12(2,3)4)5-20-6-9(16)10(13)17/h8-9,16H,5-6H2,1-4H3,(H2,13,17)(H,14,15)/t8-,9?/m0/s1

InChI Key

WAGGQWFETBDNLY-IENPIDJESA-N

Isomeric SMILES

CC(=O)N[C@@H](CSCC(C(=O)N)O)C(=O)OC(C)(C)C

SMILES

CC(=O)NC(CSCC(C(=O)N)O)C(=O)OC(C)(C)C

Canonical SMILES

CC(=O)NC(CSCC(C(=O)N)O)C(=O)OC(C)(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl N-acetyl-S-(3-amino-2-hydroxy-3-oxopropyl)-D-cysteinate
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tert-Butyl N-acetyl-S-(3-amino-2-hydroxy-3-oxopropyl)-D-cysteinate
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tert-Butyl N-acetyl-S-(3-amino-2-hydroxy-3-oxopropyl)-D-cysteinate
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tert-Butyl N-acetyl-S-(3-amino-2-hydroxy-3-oxopropyl)-D-cysteinate
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tert-Butyl N-acetyl-S-(3-amino-2-hydroxy-3-oxopropyl)-D-cysteinate
Reactant of Route 6
tert-Butyl N-acetyl-S-(3-amino-2-hydroxy-3-oxopropyl)-D-cysteinate

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